5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Description
5-Benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a benzothiadiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur, nitrogen, and oxygen atoms. The compound features a benzyl group at position 5 and a 2-fluorobenzyl substituent at position 2, which likely modulates its electronic and steric properties. Benzothiadiazepines are of pharmacological interest due to their structural similarity to benzodiazepines, though their primary applications have been explored in antiviral and central nervous system (CNS) drug development .
The 1,1-dioxide moiety enhances the compound’s stability and solubility, while the fluorinated benzyl group may influence binding affinity to biological targets.
Properties
IUPAC Name |
5-benzyl-2-[(2-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-11-5-4-10-18(19)15-24-16-22(26)25(14-17-8-2-1-3-9-17)20-12-6-7-13-21(20)29(24,27)28/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCHIVIJTUITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide (CAS Number: 1031966-92-3) is a synthetic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol. The structure features a benzothiadiazepine core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN2O3S |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1031966-92-3 |
Anticancer Properties
Research indicates that compounds with similar structures to 5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin have shown significant anticancer activity. For instance, derivatives of thiazole and benzothiadiazepine have been reported to induce apoptosis in various cancer cell lines. A study demonstrated that modifications at the benzyl position can enhance the antiproliferative effects against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-benzyl-2-(2-fluorobenzyl)-... | U-937 | 12.5 |
| 5-benzylamino derivatives | SK-MEL-1 | 15.0 |
| Doxorubicin | U-937 | 0.5 |
| Etoposide | SK-MEL-1 | 0.8 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Similar compounds have been shown to interact with tubulin and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .
Structure-Activity Relationship (SAR)
The efficacy of benzothiadiazepine derivatives often depends on the substituents attached to the core structure. Modifications at the benzyl position can significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been correlated with enhanced potency against cancer cells .
Key Findings:
- Electron-Withdrawing Groups: Increase potency.
- Positioning of Substituents: Critical for maintaining activity.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the benzothiadiazepine scaffold. These studies revealed that specific modifications could enhance the compound's selectivity and reduce toxicity in normal cells while maintaining efficacy against cancer cells.
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The 2-fluorobenzyl group in the target compound may enhance target binding compared to the 4-fluorobenzyl isomer (unreported activity) due to steric and electronic effects .
- Anti-HIV Activity : The 7-chloro-2-ethyl analog demonstrates higher potency (IC₅₀: 2.5 µM) than benzothiadiazepines, suggesting chloro substitution at position 7 improves antiviral efficacy .
- Enantiomer Stability : The 8-chloro-2,6-difluoro analog exhibits a high enantiomerization barrier (~20 kcal/mol), enabling chromatographic resolution into single enantiomers, a critical factor for CNS drug development .
Physicochemical and Stereochemical Properties
- Solubility: The 1,1-dioxide group in all analogs improves aqueous solubility compared to non-sulfonated derivatives.
- Chiral Separation : Polyacrylamide- and polysaccharide-based chiral stationary phases effectively resolve C3-chiral benzothiadiazepines, but the target compound’s enantiomeric separation efficiency remains unstudied .
- Metabolic Stability : Fluorination at the benzyl position (2-fluoro vs. 4-fluoro) may reduce metabolic degradation, though direct comparative data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
